2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction involving an aromatic aldehyde, malononitrile, and a phenol derivative. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-4-(3-cyanophenyl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(3-aminophenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antifungal properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase, which is involved in DNA replication and repair. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
- 2-amino-4-(3-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer a range of reactivity and potential biological activities. Its hydroxyl and nitrile groups, in particular, make it a versatile compound for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C17H11N3O2 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H11N3O2/c18-8-10-2-1-3-11(6-10)16-13-5-4-12(21)7-15(13)22-17(20)14(16)9-19/h1-7,16,21H,20H2 |
InChI Key |
NFOBQVUMVWYCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)C#N |
Origin of Product |
United States |
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